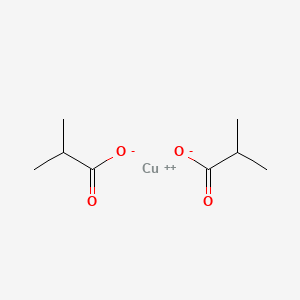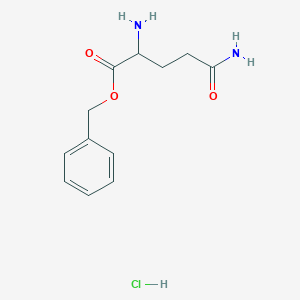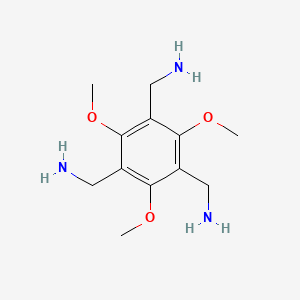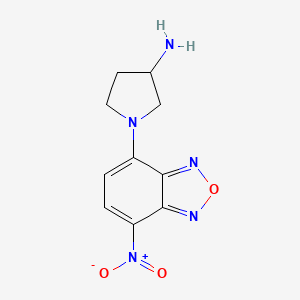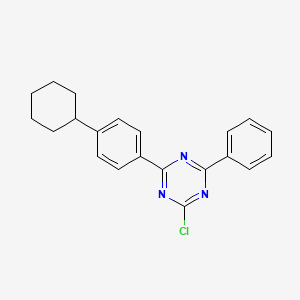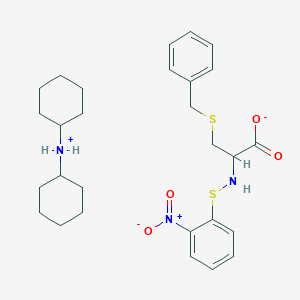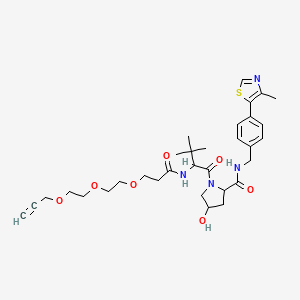
(2S,4R)-1-((S)-2-(tert-Butyl)-4-oxo-7,10,13-trioxa-3-azahexadec-15-ynoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung "(2S,4R)-1-((S)-2-(tert-Butyl)-4-oxo-7,10,13-trioxa-3-azahexadec-15-ynoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamid" ist ein komplexes organisches Molekül mit potenziellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin. Diese Verbindung weist mehrere funktionelle Gruppen auf, darunter einen Pyrrolidinring, einen Thiazolring und mehrere Ether- und Amidbindungen, die zu seinen einzigartigen chemischen Eigenschaften beitragen.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese dieser Verbindung umfasst wahrscheinlich mehrere Schritte, darunter die Bildung des Pyrrolidinrings, die Einführung der tert-Butylgruppe und die Kupplung des Thiazolrings. Typische Reaktionsbedingungen können umfassen:
Bildung des Pyrrolidinrings: Dies kann durch Cyclisierungsreaktionen mit Aminen und Carbonylverbindungen erreicht werden.
Einführung der tert-Butylgruppe: Dieser Schritt kann tert-Butylierungsreaktionen mit tert-Butylhalogeniden und starken Basen beinhalten.
Kupplung des Thiazolrings: Dies kann durch Kreuzkupplungsreaktionen wie Suzuki- oder Stille-Kupplung erfolgen.
Industrielle Produktionsmethoden
Die industrielle Produktion solcher komplexen Moleküle beinhaltet oft die Optimierung des Synthesewegs, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies kann die Verwendung von automatisierten Synthesegeräten und Hochdurchsatz-Screening von Reaktionsbedingungen umfassen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the tert-butyl group, and the coupling of the thiazole ring. Typical reaction conditions may include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.
Introduction of the tert-butyl group: This step may involve tert-butylation reactions using tert-butyl halides and strong bases.
Coupling of the thiazole ring: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Die Verbindung kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann mit Oxidationsmitteln wie PCC oder KMnO4 zu einer Carbonylgruppe oxidiert werden.
Reduktion: Die Carbonylgruppen können mit Reduktionsmitteln wie NaBH4 oder LiAlH4 zu Alkoholen reduziert werden.
Substitution: Der Thiazolring kann elektrophile oder nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: PCC, KMnO4 oder CrO3 unter sauren Bedingungen.
Reduktion: NaBH4, LiAlH4 oder katalytische Hydrierung.
Substitution: Halogenierungsmittel, Nucleophile oder Elektrophile unter geeigneten Bedingungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise würde die Oxidation der Hydroxylgruppe ein Keton oder Aldehyd ergeben, während die Reduktion der Carbonylgruppen Alkohole ergeben würde.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Seine einzigartigen funktionellen Gruppen machen es zu einem wertvollen Zwischenprodukt in der organischen Synthese.
Biologie
In der Biologie kann die Verbindung auf ihre potenzielle biologische Aktivität untersucht werden. Das Vorhandensein des Thiazolrings legt nahe, dass es mit biologischen Zielen wie Enzymen oder Rezeptoren interagieren könnte.
Medizin
In der Medizin könnte die Verbindung auf ihre potenziellen therapeutischen Wirkungen untersucht werden. Seine komplexe Struktur ermöglicht es ihm möglicherweise, mit mehreren molekularen Zielen zu interagieren, was es zu einem Kandidaten für die Medikamentenentwicklung macht.
Industrie
In der Industrie könnte die Verbindung bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen eingesetzt werden. Seine einzigartigen Eigenschaften machen es möglicherweise für spezielle Anwendungen geeignet.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung hängt von ihren spezifischen Wechselwirkungen mit molekularen Zielen ab. Beispielsweise kann es ein Enzym hemmen, indem es an seine aktive Stelle bindet, oder einen Rezeptor modulieren, indem es mit seiner Bindungstasche interagiert. Das Vorhandensein mehrerer funktioneller Gruppen legt nahe, dass es an verschiedenen Arten von molekularen Wechselwirkungen beteiligt sein könnte, darunter Wasserstoffbrückenbindungen, hydrophobe Wechselwirkungen und π-π-Stapelung.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may inhibit an enzyme by binding to its active site or modulate a receptor by interacting with its binding pocket. The presence of multiple functional groups suggests it could engage in various types of molecular interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(2S,4R)-1-((S)-2-(tert-Butyl)-4-oxo-7,10,13-trioxa-3-azahexadec-15-ynoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamid: Diese Verbindung ist aufgrund ihrer spezifischen Kombination von funktionellen Gruppen und Stereochemie einzigartig.
Andere Pyrrolidinderivate: Diese Verbindungen können den Pyrrolidinring gemeinsam haben, unterscheiden sich aber in anderen funktionellen Gruppen.
Thiazol-haltige Verbindungen: Diese Verbindungen können den Thiazolring gemeinsam haben, unterscheiden sich aber in anderen Teilen des Moleküls.
Einzigartigkeit
Die Einzigartigkeit dieser Verbindung liegt in ihrer spezifischen Kombination von funktionellen Gruppen und Stereochemie, die einzigartige chemische und biologische Eigenschaften verleihen können. Seine komplexe Struktur ermöglicht vielfältige Wechselwirkungen mit molekularen Zielen, was es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und industrielle Anwendungen macht.
Eigenschaften
Molekularformel |
C32H44N4O7S |
|---|---|
Molekulargewicht |
628.8 g/mol |
IUPAC-Name |
1-[3,3-dimethyl-2-[3-[2-(2-prop-2-ynoxyethoxy)ethoxy]propanoylamino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C32H44N4O7S/c1-6-12-41-14-16-43-17-15-42-13-11-27(38)35-29(32(3,4)5)31(40)36-20-25(37)18-26(36)30(39)33-19-23-7-9-24(10-8-23)28-22(2)34-21-44-28/h1,7-10,21,25-26,29,37H,11-20H2,2-5H3,(H,33,39)(H,35,38) |
InChI-Schlüssel |
VAUAWSOCVFFOPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCC#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-2-{[(2-{[(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]amino}cyclohexyl)carbamothioyl]amino}-N,3,3-trimethylbutanamide](/img/structure/B12506549.png)
![7-[[(1R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-7-oxo-heptanoic acid](/img/structure/B12506554.png)
![5-[(4-Fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12506564.png)
![tert-butyl N-[2-(difluoromethoxy)-5-hydroxypyridin-3-yl]-N-methylcarbamate](/img/structure/B12506584.png)
![N-(5-chloro-2-methylphenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12506591.png)
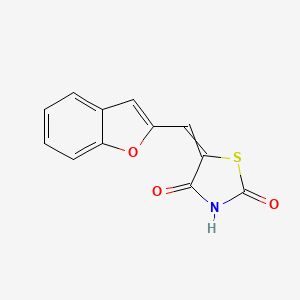
![N-(2-bromobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B12506610.png)
![4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-OL](/img/structure/B12506611.png)
